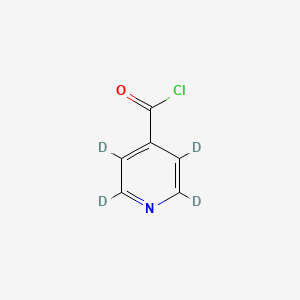
Isonicotinoyl chloride-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isonicotinoyl chloride-d4 is a deuterated form of isonicotinoyl chloride, where four hydrogen atoms are replaced by deuterium. This compound is used as a stable isotope-labeled reagent in various scientific research applications. The presence of deuterium atoms makes it particularly useful in studies involving mass spectrometry and other analytical techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isonicotinoyl chloride-d4 can be synthesized through the chlorination of isonicotinic acid-d4. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The process is carried out under anhydrous conditions to prevent hydrolysis of the product. The reaction can be represented as follows:
C6D4NO2+SOCl2→C6D4ClNO+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in a controlled environment to ensure high yield and purity. The use of automated systems and continuous monitoring helps in maintaining the desired reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Isonicotinoyl chloride-d4 undergoes various chemical reactions, including:
Acylation: It reacts with phenolic hydroxyl groups under the catalysis of 4-dimethylaminopyridine (DMAP) to form esters.
Substitution: It can undergo nucleophilic substitution reactions with amines and alcohols to form corresponding amides and esters.
Common Reagents and Conditions
Acylation: The reaction with phenolic hydroxyl groups is typically carried out in the presence of DMAP and an organic solvent like acetonitrile.
Substitution: Nucleophilic substitution reactions are conducted under mild conditions, often at room temperature, using solvents like dichloromethane or acetonitrile.
Major Products Formed
Esters: Formed from the reaction with phenolic hydroxyl groups.
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Applications De Recherche Scientifique
Isonicotinoyl chloride-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Mass Spectrometry: Used as a labeling reagent to enhance the detection sensitivity of various compounds.
Drug Development: Employed in the synthesis of deuterated drugs to study their pharmacokinetics and metabolic profiles.
Biological Research: Utilized in the derivatization of steroids and other biomolecules for analytical purposes.
Chemical Synthesis: Acts as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of isonicotinoyl chloride-d4 involves its ability to act as an acylating agent. It reacts with nucleophiles such as hydroxyl, amino, and thiol groups to form corresponding esters, amides, and thioesters. The presence of deuterium atoms does not significantly alter its reactivity but provides a distinct mass difference that is useful in analytical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isonicotinoyl chloride: The non-deuterated form, used in similar applications but without the benefits of deuterium labeling.
2-Fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS): Another reagent used for derivatization in mass spectrometry.
2-Nitrosopyridine (PyrNO): Used for similar purposes in analytical chemistry.
Uniqueness
Isonicotinoyl chloride-d4 stands out due to its deuterium labeling, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly valuable in studies requiring precise quantitation and differentiation of labeled compounds.
Propriétés
Formule moléculaire |
C6H4ClNO |
|---|---|
Poids moléculaire |
145.58 g/mol |
Nom IUPAC |
2,3,5,6-tetradeuteriopyridine-4-carbonyl chloride |
InChI |
InChI=1S/C6H4ClNO/c7-6(9)5-1-3-8-4-2-5/h1-4H/i1D,2D,3D,4D |
Clé InChI |
RVQZKNOMKUSGCI-RHQRLBAQSA-N |
SMILES isomérique |
[2H]C1=C(N=C(C(=C1C(=O)Cl)[2H])[2H])[2H] |
SMILES canonique |
C1=CN=CC=C1C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















